2-Cyano-4-(4-methylthiophenyl)phenol
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Overview
Description
2-Cyano-4-(4-methylthiophenyl)phenol is an organic compound with the molecular formula C14H11NOS It is characterized by the presence of a cyano group (-CN) and a phenol group (-OH) attached to a biphenyl structure with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Another method involves the Grignard reaction, where p-chlorotoluene reacts with magnesium powder in a solvent under nitrogen protection. The resulting product is then coupled with chlorobenzonitrile using a nickel-manganese composite catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to enhance yield and purity. The use of recyclable catalysts and efficient purification techniques, such as recrystallization, are common practices to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-(4-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-methylthiophenyl)phenol involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The phenol group can form hydrogen bonds and participate in redox reactions. These interactions can affect biological pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar structure but lacks the phenol group.
4-Cyano-4’-methylbiphenyl: Similar structure but with different positioning of the cyano group.
Uniqueness
2-Cyano-4-(4-methylthiophenyl)phenol is unique due to the presence of both a cyano group and a phenol group on a biphenyl structure with a methylthio substituent. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFCZMWOAPWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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